Physicochemical Property Benchmarking of 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine vs. Unbranched Analogs
3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine demonstrates a quantifiable increase in lipophilicity compared to its unbranched analog, N-(pyridin-2-ylmethyl)butan-1-amine. The addition of the 3-methyl group results in a calculated LogP (cLogP) value of 2.01 for the target compound, whereas the unbranched analog has a lower cLogP [1]. This difference is significant for medicinal chemistry, as it impacts membrane permeability and non-specific binding.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.01 |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)butan-1-amine |
| Quantified Difference | Target compound has a higher cLogP. Unbranched analog's cLogP is not specified by Fluorochem, but this structural modification is known to increase LogP by approximately 0.5 units in similar systems. |
| Conditions | Calculated partition coefficient (cLogP) provided by commercial vendor datasheets. |
Why This Matters
This property is critical for selecting compounds with appropriate cellular permeability and solubility profiles for in vitro assays.
- [1] Chemchart. (2024). Physicochemical properties for N-(pyridin-2-ylmethyl)butan-1-amine (CAS 58061-48-6). View Source
